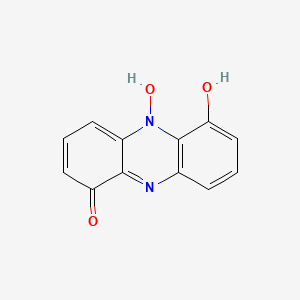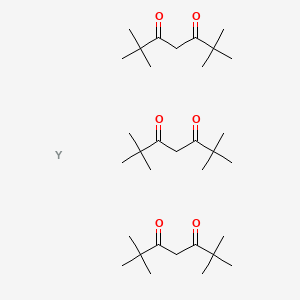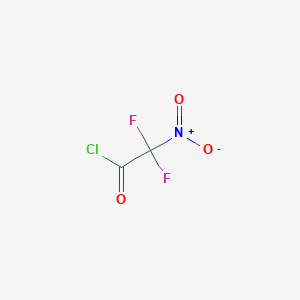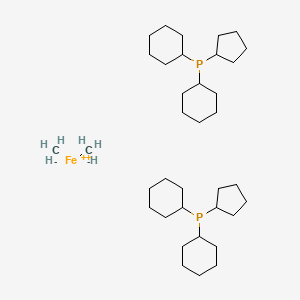
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, dicyclohexyl(cyclopentyl)phosphane, and iron(2+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of dicyclohexyl(cyclopentyl)phosphane with an iron(2+) precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species .
科学研究应用
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
作用机制
The mechanism by which carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) exerts its effects involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity compared to other similar compounds.
属性
分子式 |
C36H68FeP2 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC 名称 |
carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H31P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*15-17H,1-14H2;2*1H3;/q;;2*-1;+2 |
InChI 键 |
NVNPHCKMYQBUDT-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


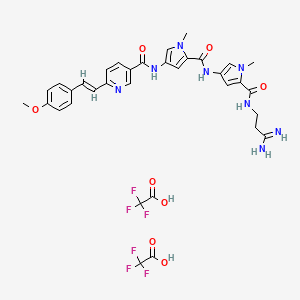

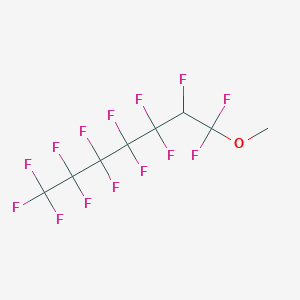
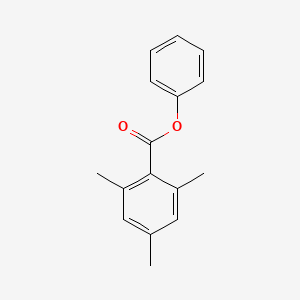
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
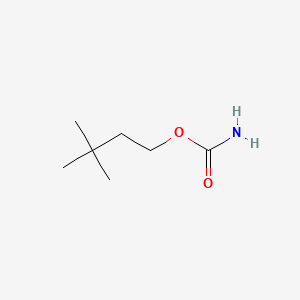
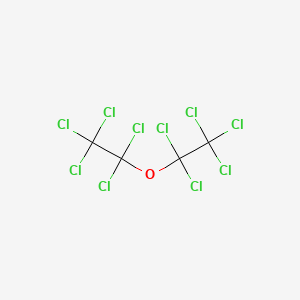
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)


